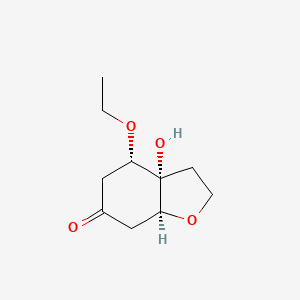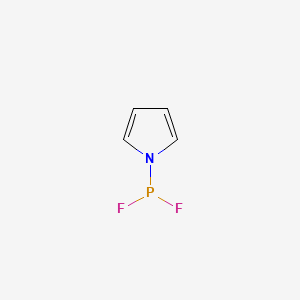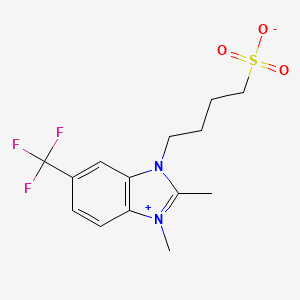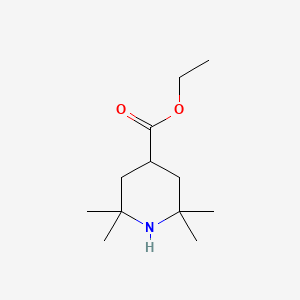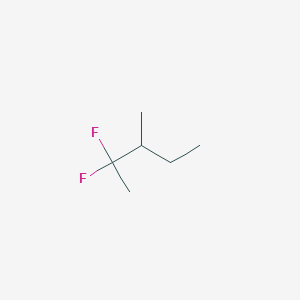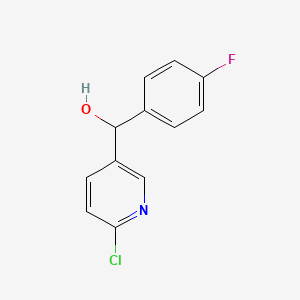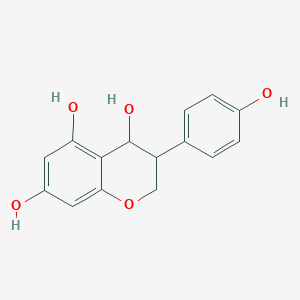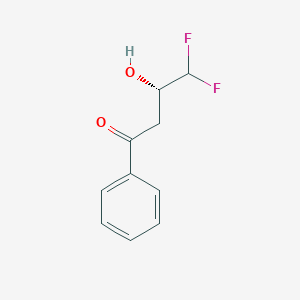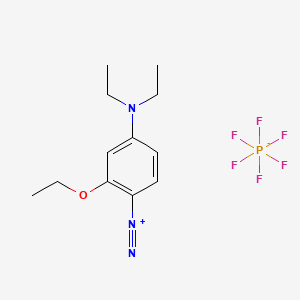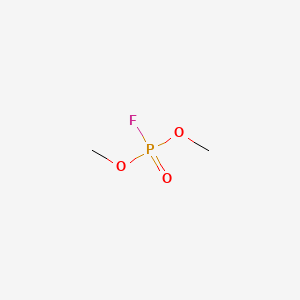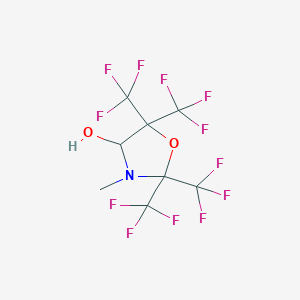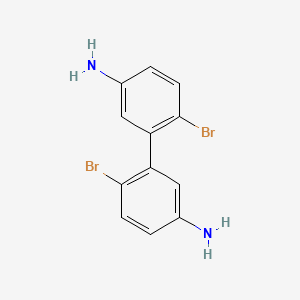
N-Ethyl-N-(4-vinylbenzyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-N-(4-vinylbenzyl)ethanamine is an organic compound with the chemical formula C13H19N. It is a tertiary amine with a vinylbenzyl group attached to the nitrogen atom. This compound is of interest in various fields of research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Ethyl-N-(4-vinylbenzyl)ethanamine can be synthesized through a multi-step process. One common method involves the alkylation of N-ethyl ethanamine with 4-vinylbenzyl chloride. The reaction typically takes place in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as distillation and crystallization can further enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-(4-vinylbenzyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group using hydrogenation catalysts.
Substitution: The vinyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Ethyl-substituted amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-Ethyl-N-(4-vinylbenzyl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of N-Ethyl-N-(4-vinylbenzyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The vinylbenzyl group allows the compound to form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
N,N-Diethylamine: A simpler tertiary amine without the vinylbenzyl group.
N-Ethyl-N-(4-nitrobenzyl)ethanamine: Contains a nitro group instead of a vinyl group.
N-Ethyl-N-(4-methylbenzyl)ethanamine: Contains a methyl group instead of a vinyl group.
Uniqueness
N-Ethyl-N-(4-vinylbenzyl)ethanamine is unique due to the presence of the vinylbenzyl group, which imparts distinct chemical reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable compound for research in various fields, including medicinal chemistry and materials science.
Properties
Molecular Formula |
C13H19N |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
N-[(4-ethenylphenyl)methyl]-N-ethylethanamine |
InChI |
InChI=1S/C13H19N/c1-4-12-7-9-13(10-8-12)11-14(5-2)6-3/h4,7-10H,1,5-6,11H2,2-3H3 |
InChI Key |
XESULCZVWZVTFC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=CC=C(C=C1)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


